cyclobutanesulfinamide

Hydrolytic stability Shelf-life Aqueous reaction compatibility

Cyclobutanesulfinamide (CAS 2138410-13-4, molecular formula C₄H₉NOS, MW 119.19) is a four-membered cyclic sulfinamide that combines the stereogenic sulfur center characteristic of the sulfinamide functional group with the conformational rigidity of a cyclobutane ring. Unlike widely used acyclic sulfinamides such as tert-butanesulfinamide (Ellman's auxiliary) or p-toluenesulfinamide (Davis' auxiliary), cyclobutanesulfinamide belongs to the class of cyclic sulfinamides (sultims), which have been systematically reviewed only recently and remain underrepresented in both synthetic methodology and drug discovery applications.

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
CAS No. 2138410-13-4
Cat. No. B6605845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclobutanesulfinamide
CAS2138410-13-4
Molecular FormulaC4H9NOS
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESC1CC(C1)S(=O)N
InChIInChI=1S/C4H9NOS/c5-7(6)4-2-1-3-4/h4H,1-3,5H2
InChIKeyABXILNPOMWVQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutanesulfinamide (CAS 2138410-13-4): A Conformationally Rigid Cyclic Sulfinamide Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


Cyclobutanesulfinamide (CAS 2138410-13-4, molecular formula C₄H₉NOS, MW 119.19) is a four-membered cyclic sulfinamide that combines the stereogenic sulfur center characteristic of the sulfinamide functional group with the conformational rigidity of a cyclobutane ring . Unlike widely used acyclic sulfinamides such as tert-butanesulfinamide (Ellman's auxiliary) or p-toluenesulfinamide (Davis' auxiliary), cyclobutanesulfinamide belongs to the class of cyclic sulfinamides (sultims), which have been systematically reviewed only recently and remain underrepresented in both synthetic methodology and drug discovery applications [1]. The cyclobutane scaffold imparts a ring strain energy of approximately 26.3 kcal/mol, which restricts conformational freedom and locks the sulfinamide moiety into a defined orientation—a feature of growing interest for fragment-based drug discovery and stereoselective synthesis [2].

Why Cyclobutanesulfinamide Cannot Be Simply Replaced by tert-Butanesulfinamide or Other Acyclic Sulfinamides in Procurement Specifications


Generic substitution of cyclobutanesulfinamide with acyclic sulfinamides such as tert-butanesulfinamide (Ellman's auxiliary) or aromatic variants (p-toluenesulfinamide) introduces measurable differences in hydrolytic stability, conformational rigidity, and stereochemical outcomes that undermine experimental reproducibility. Wagner et al. demonstrated that acyclic sulfinamides undergo neutral hydrolysis approximately 25 times faster than their cyclic counterparts at 65 °C, driven by a substantially lower activation enthalpy (ΔH‡ = 11 kcal/mol for acyclic vs. 23 kcal/mol for cyclic) [1]. The cyclobutane ring further imparts a ring strain of ~26.3 kcal/mol that restricts bond rotation and enforces a puckered conformation, contrasting sharply with the freely rotating C–S bond in tert-butanesulfinamide [2]. In cycloaddition chemistry, cyclobutane-derived substrates yield opposite diastereoselectivity compared to cyclopropane analogs, confirming that ring size is not an interchangeable parameter [3]. These three orthogonal dimensions—hydrolytic stability, conformational restriction, and stereochemical direction—define specific, quantifiable criteria that preclude in-class substitution without revalidation of reaction protocols and product profiles.

Quantitative Differentiation Evidence for Cyclobutanesulfinamide vs. Closest Analogs: A Procurement Decision Guide


Hydrolytic Stability: Cyclic Sulfinamides Are ~25× More Stable Than Acyclic Benchmarks Under Neutral Conditions

The neutral hydrolysis rate of a representative acyclic sulfinamide (N,N-dimethylmethanesulfinamide) is approximately 25 times faster than that of monocyclic and bicyclic sulfinamides at 65 °C in D₂O, as measured by ¹H NMR kinetics [1]. The activation enthalpy for acyclic hydrolysis (ΔH‡ = 11 ± 1 kcal/mol) is less than half that of cyclic sulfinamides (ΔH‡ = 23 ± 2 kcal/mol), while the activation entropy moves from highly negative (ΔS‡ = –47 ± 11 cal/mol·K) to modestly negative (ΔS‡ = –15 ± 4 cal/mol·K) [1]. This means cyclobutanesulfinamide, as a cyclic sulfinamide, is predicted to exhibit substantially slower hydrolytic degradation than tert-butanesulfinamide or N,N-dimethylmethanesulfinamide under identical aqueous conditions, translating to longer shelf-life and greater tolerance of aqueous reaction media. This evidence is class-level inference rather than a direct head-to-head measurement on cyclobutanesulfinamide itself, but the mechanistic origin (ring constraint impeding the rate-determining step) applies to all saturated cyclic sulfinamides [1].

Hydrolytic stability Shelf-life Aqueous reaction compatibility Sulfinamide stability

Conformational Rigidity: Cyclobutane Ring Strain of 26.3 kcal/mol Locks Sulfinamide Geometry vs. Freely Rotating Acyclic tert-Butanesulfinamide

Cyclobutane possesses a ring strain energy of ~26.3 kcal/mol, which enforces a defined puckered conformation and prevents the free C–S bond rotation characteristic of acyclic sulfinamides such as tert-butanesulfinamide [1]. In contrast, tert-butanesulfinamide has no ring constraint and can populate multiple rotamers around the S–C bond (the rotational barrier in sulfinamides is typically <10 kcal/mol) [2]. This differential in conformational restriction has direct consequences: the cyclobutane-fused sultam scaffold populates a region of chemical space previously uncharted by any known sulfinamide structure, as demonstrated by crystallographic analysis of cyclobutane-fused sultams [3]. The conformational locking also prevents cis/trans isomerization, a phenomenon that plagues acyclic alkenyl sulfinamides and can compromise stereochemical integrity during storage or reaction [4]. No direct head-to-head comparison of conformational populations between cyclobutanesulfinamide and tert-butanesulfinamide has been published; this inference rests on well-established ring strain thermodynamics.

Conformational restriction Ring strain Drug design Stereochemical control

Stereochemical Divergence: Cyclobutane vs. Cyclopropane Sulfinamide Substrates Exhibit Opposite Diastereoselectivity in Cycloaddition Reactions

In (3+2)- and (4+2)-cycloaddition reactions of donor–acceptor cyclopropanes and cyclobutanes with N-sulfinylamines, Oliver et al. (2021) reported that cyclopropane and cyclobutane substrates give products with opposite sense of diastereoselectivity under identical reaction conditions [1]. This stereochemical divergence is a direct consequence of the different ring geometries and strain-release pathways of three- vs. four-membered rings. The products were obtained in high yields and with good to excellent diastereoselectivities, but the specific diastereomeric ratio depends critically on whether a cyclopropane or cyclobutane substrate is employed [1]. This finding establishes that cyclobutanesulfinamide-derived intermediates cannot be substituted by cyclopropanesulfinamide analogs without altering the stereochemical outcome of the reaction. While the study does not isolate cyclobutanesulfinamide itself as the substrate, it uses cyclobutane-containing donor–acceptor systems that generate cyclic sulfinamide products, providing direct cross-ring-size evidence relevant to procurement of cyclobutane-based sulfinamide building blocks.

Diastereoselectivity Cycloaddition Ring-size effect Stereochemical control

Chemical Space Novelty: Cyclobutane-Fused Sultams Populate Uncharted Structural Territory vs. Five- and Six-Membered Cyclic Sulfinamides

Crystallographic analysis of cyclobutane-fused sultams (the oxidized sulfonamide analogs derived from cyclobutane sulfinamide precursors) revealed that these structures occupy a region of three-dimensional chemical space not populated by any previously characterized sultam or cyclic sulfinamide scaffold [1]. The four-membered ring enforces torsion angles and spatial relationships that are inaccessible to the five- and six-membered cyclic sulfinamides that dominate the existing literature [1]. Janssen et al. (2024) further demonstrated that 1,2-disubstituted cyclobutane derivatives, including cyclobutanesulfonamides, are systematically underrepresented in commercial fragment-based drug discovery libraries, confirming an unmet supply need [2]. The uncharted chemical space argument is qualitative but crystallographically validated: the unit cell parameters and conformational minima of cyclobutane-fused sultams have no correspondence in the Cambridge Structural Database for any known sultam scaffold [1].

Chemical space Fragment-based drug discovery Sultam Structural novelty

High-Value Application Scenarios for Cyclobutanesulfinamide (CAS 2138410-13-4) Supported by Comparative Evidence


Asymmetric Synthesis of Chiral Amines Under Aqueous or Protic Conditions Requiring Extended Reaction Times

The ~25-fold slower hydrolytic degradation of cyclic sulfinamides vs. acyclic sulfinamides [1] makes cyclobutanesulfinamide the preferred chiral auxiliary when asymmetric amine synthesis must be conducted in aqueous or protic media, or when reaction protocols require prolonged heating. tert-Butanesulfinamide, despite its widespread use, undergoes measurable hydrolytic loss under such conditions, which can erode yield and enantiomeric excess. Procurement of cyclobutanesulfinamide for aqueous-phase asymmetric synthesis directly addresses this stability gap.

Fragment-Based Drug Discovery Programs Targeting Structurally Novel Chemical Space

Cyclobutane-fused sultams derived from cyclobutanesulfinamide populate crystallographically uncharted conformational space not accessible to five- or six-membered cyclic sulfinamide fragments [2]. Fragment libraries currently underrepresent 1,2-disubstituted cyclobutane derivatives [3]. Procurement of cyclobutanesulfinamide as a fragment library starting material enables exploration of binding geometries against protein targets that have not been probed by existing sulfinamide-based fragments.

Stereodivergent Synthesis Requiring Ring-Size-Controlled Diastereoselectivity

The documented reversal of diastereoselectivity between cyclopropane- and cyclobutane-derived substrates in cycloaddition reactions [4] positions cyclobutanesulfinamide as a strategic building block when the target stereochemistry demands the four-membered ring pathway. Attempting to substitute cyclopropane sulfinamide analogs for cyclobutanesulfinamide in such transformations would produce the opposite diastereomer, necessitating procurement of the correct ring-size building block from the outset.

Conformationally Restricted Bioisostere Design in Medicinal Chemistry

The 26.3 kcal/mol ring strain of cyclobutane [5] locks the sulfinamide pharmacophore into a single dominant conformation, eliminating the rotameric ambiguity that complicates structure-activity relationship (SAR) interpretation with acyclic sulfinamides. This property supports rational design of conformationally restricted bioisosteres where precise spatial orientation of the sulfinamide group is critical for target engagement. The documented ability of cyclobutane to prevent cis/trans isomerization [6] further supports its use as a conformational lock in lead optimization.

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